molecular formula C14H14N4O4S2 B12326011 7-[[2-(2-Amino-1,3-thiazol-4-yl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

7-[[2-(2-Amino-1,3-thiazol-4-yl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B12326011
M. Wt: 366.4 g/mol
InChI Key: SGWIRMONYCAJIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cefdinir Related Compound B can be synthesized starting from 7-amino-3-vinyl-3-cephem-4-carboxylic acid. The synthesis involves acylation with a specific compound followed by hydrolysis with a base . The reaction conditions typically include the use of solvents like tetrahydrofuran (THF) and water, along with bases such as triethylamine (TEA) and ammonium chloride (NH4Cl) .

Industrial Production Methods

Industrial production methods for Cefdinir and its related compounds often involve large-scale synthesis using similar reaction conditions as described above. The process may include additional steps for purification and quality control to ensure the final product meets pharmaceutical standards .

Mechanism of Action

Cefdinir Related Compound B, like Cefdinir, exerts its effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition leads to cell wall biosynthesis disruption, resulting in bacterial cell lysis and death .

Properties

Molecular Formula

C14H14N4O4S2

Molecular Weight

366.4 g/mol

IUPAC Name

7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C14H14N4O4S2/c1-2-6-4-23-12-9(11(20)18(12)10(6)13(21)22)17-8(19)3-7-5-24-14(15)16-7/h2,5,9,12H,1,3-4H2,(H2,15,16)(H,17,19)(H,21,22)

InChI Key

SGWIRMONYCAJIS-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(N2C(C(C2=O)NC(=O)CC3=CSC(=N3)N)SC1)C(=O)O

Origin of Product

United States

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